
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide is a complex organic compound with a molecular formula of C14H13ClN2O5S. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide typically involves multiple steps, starting with the nitration of an appropriate aromatic compound. This is followed by a series of substitution reactions to introduce the methoxy and chloro groups. The final step involves the formation of the methanesulfonamide group through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity. Common industrial methods include the use of palladium-catalyzed amination reactions and copper-mediated chemistry .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding sulfone.
Reduction: Reduction reactions can be used to convert the nitro group into an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and sulfone derivatives from oxidation reactions .
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- (4-Methoxyphenoxy)methyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
- N-(5-Chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13ClN2O6S |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C14H13ClN2O6S/c1-22-9-3-5-10(6-4-9)23-14-8-13(17(18)19)11(15)7-12(14)16-24(2,20)21/h3-8,16H,1-2H3 |
Clave InChI |
OQLHBHUJIDNRDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2NS(=O)(=O)C)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)



![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
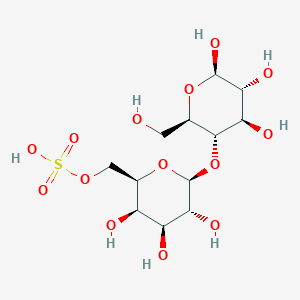
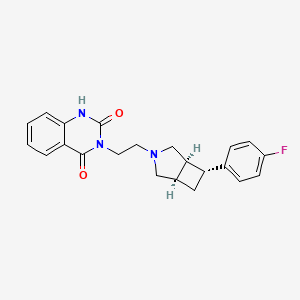


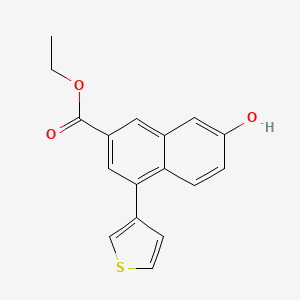

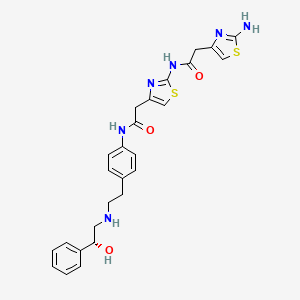
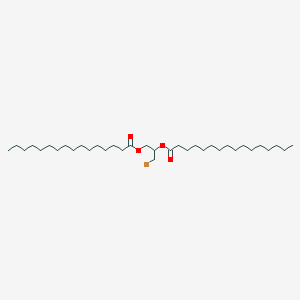
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
